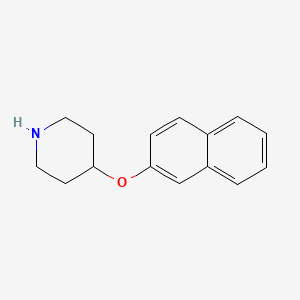
2-Naphthyl 4-piperidinyl ether
Vue d'ensemble
Description
2-Naphthyl 4-piperidinyl ether is a chemical compound with the CAS number 78055-93-3 . It is used in various organic transformations due to its structural resemblance to endocrine-disrupting aromatic organic compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through an SN2 reaction. An example of this is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyl group (a type of aromatic hydrocarbon) and a piperidinyl group (a type of cyclic amine) connected by an ether linkage .Chemical Reactions Analysis
Ethers like this compound can undergo a variety of reactions. For instance, they can be cleaved by strong acids such as HBr or HI into alcohol and an alkyl halide product via either an SN2 or SN1 mechanism .Applications De Recherche Scientifique
Metal-Free C(sp2)-C(sp2) Cross-Coupling
A metal-free approach for C(sp2)-C(sp2) cross-coupling of naphthols with trans-α,β-unsaturated aldehydes was developed, utilizing pyridine hydrobromideperbromide and piperidine as promoters. This method highlights a regioselective 4-bromination of 1-naphthols followed by an aromatic nucleophilic substitution, showcasing a non-metal catalyzed synthesis under mild conditions (Yang Hu et al., 2015).
Synthesis and Biological Evaluation of Piperidinyl-Substituted Naphthoquinone Compounds
Research into piperidinyl-substituted naphthoquinone compounds reveals their potential for antibacterial and antifungal applications. These compounds were synthesized through nucleophilic substitution reactions and demonstrated significant biological activity, indicating their relevance in developing new antimicrobial agents (C. Ibiş et al., 2015).
Etherification Over Mesoporous Solid Acid Catalysts
The etherification of 2-naphthol with ethanol over various solid acid catalysts was studied, demonstrating the efficiency of silica group catalysts in this reaction. This research contributes to the understanding of solid acid catalysis in etherification reactions, highlighting the potential for sustainable chemical processes (김영진 et al., 2008).
Zeolite Catalysts for Etherification Reaction
Investigations into the use of zeolite catalysts for the etherification of 2-naphthol with ethanol revealed that H-Beta zeolite offers higher conversion and catalytic stability. This study provides insights into the role of acid sites in catalysis and the optimization of reaction conditions for ether production (Jin Won Kim et al., 2003).
Microwave-Assisted Synthesis of Naphthofurans
A microwave-assisted approach for synthesizing naphthofurans from naphthyl 2-propynyl ethers was developed, offering an efficient route for the production of these compounds. This method demonstrates the utility of microwave irradiation in facilitating chemical reactions, potentially leading to more sustainable and efficient synthetic processes (V. S. Lingam et al., 2012).
Orientations Futures
Future research on 2-Naphthyl 4-piperidinyl ether could focus on its potential use in the synthesis of diverse bioactive heterocyclic scaffolds . Additionally, it could be interesting to investigate its effects on aquatic organisms due to its structural resemblance to endocrine-disrupting aromatic organic compounds .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, a group to which this compound belongs, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Propriétés
IUPAC Name |
4-naphthalen-2-yloxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14/h1-6,11,14,16H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPIGRLQUAFSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3154565.png)

![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)
![(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol](/img/structure/B3154589.png)
![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)
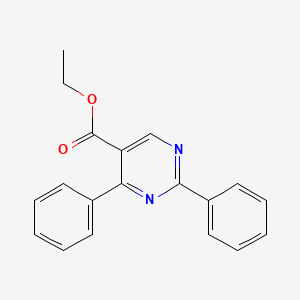
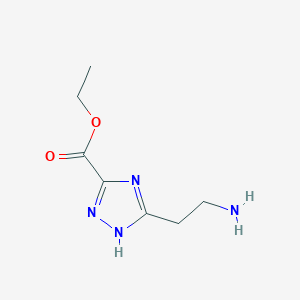
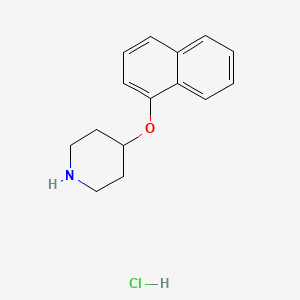
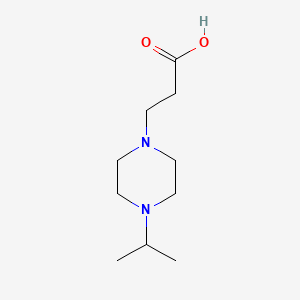

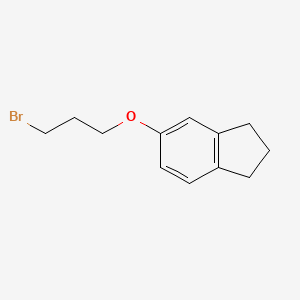
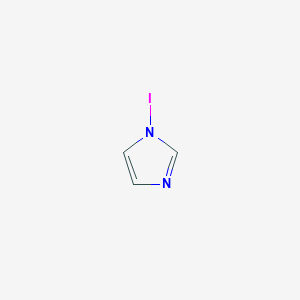
![N-[(Dimethylamino)methylene]pyrazine-2-carboxamide](/img/structure/B3154663.png)
